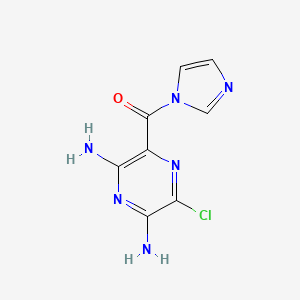

(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone

Description

Properties

IUPAC Name |

(3,5-diamino-6-chloropyrazin-2-yl)-imidazol-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN6O/c9-5-7(11)14-6(10)4(13-5)8(16)15-2-1-12-3-15/h1-3H,(H4,10,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYNCJGOBKTQET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities.

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a range of effects such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways could potentially be affected.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability.

Biological Activity

(3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing data on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C8H7ClN6O

- CAS Number : 76962-94-2

- Molecular Weight : 232.63 g/mol

The compound exhibits its biological activity primarily through interactions with specific biological targets. Notably, it has been identified as a potent inhibitor of epithelial sodium channels (ENaC), which play a crucial role in regulating airway surface liquid (ASL) and mucociliary clearance (MC).

Key Findings:

- ENaC Inhibition : Research indicates that this compound is significantly more potent than traditional ENaC blockers like amiloride. In preclinical studies, it demonstrated a potency increase of 60 to 100-fold compared to amiloride, with a slower off-rate from the channel, indicating a longer duration of action .

- ASL Expansion : The compound was shown to enhance ASL expansion significantly over extended periods in vitro, suggesting its potential utility in treating conditions characterized by impaired mucociliary function, such as cystic fibrosis .

Pharmacological Studies

Several studies have explored the pharmacological properties of this compound:

Case Studies

Case studies involving this compound have highlighted its therapeutic potential:

- Cystic Fibrosis Treatment : In a study involving canine models of cystic fibrosis, this compound was administered alongside hypertonic saline. Results indicated improved mucociliary clearance and airway hydration compared to controls .

- Antibacterial Activity : Preliminary investigations into the antibacterial properties of related imidazole derivatives suggest that modifications in structure can lead to significant differences in activity against resistant strains like MRSA .

Comparison with Similar Compounds

Benzimidazole-Based Methanones

Example Compound : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole .

- Structural Differences : The benzimidazole moiety in this analog is bulkier than the target compound’s imidazole, increasing steric hindrance. The target’s pyrazine ring introduces electron-withdrawing effects (Cl, NH₂) absent in benzimidazole derivatives.

- Synthesis : Benzimidazoles are synthesized via condensation of diamine derivatives with aldehydes in DMF under nitrogen . The target compound may require similar conditions but with chloropyrazinamine and imidazole carbonyl precursors.

- Properties: The amino groups in the target compound likely improve aqueous solubility compared to the lipophilic benzo[d][1,3]dioxolyl substituent in the analog.

Pyrazole-Thiophene Methanones

Example Compound: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone .

- Structural Differences: Thiophene and pyrazole rings in the analog contrast with the pyrazine-imidazole system. The target’s chloro and amino groups create distinct electronic environments, favoring nucleophilic substitution or hydrogen bonding.

- Synthesis: The analog uses 1,4-dioxane and triethylamine with malononitrile or cyanoacetate . The target compound may employ similar coupling agents but with pyrazine intermediates.

- Properties: The cyano and ester groups in the analog reduce solubility, whereas the target’s amino groups enhance polar interactions.

Indole-Based Methanones

Example Compound: Cyclopentyl(1-Indole-3-yl)methanone .

- Structural Differences : The indole’s fused benzene-pyrrole system introduces significant steric bulk, absent in the target’s simpler imidazole-pyrazine framework.

- Spectroscopic Properties : Steric hindrance in indole derivatives suppresses specific spectral peaks . The target compound’s smaller structure may exhibit sharper NMR signals for NH₂ and Cl groups.

- Reactivity: The chloro substituent on pyrazine in the target compound could facilitate nucleophilic aromatic substitution, a reactivity absent in indole methanones.

Data Table: Key Properties of Target Compound and Analogs

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (3,5-diamino-6-chloropyrazin-2-yl)(1H-imidazol-1-yl)methanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling chloropyrazine derivatives with imidazole-containing precursors under controlled conditions. For example, analogous procedures use sodium metabisulfite as a catalyst in dry DMF under nitrogen at 120°C for 18 hours, as seen in benzimidazole synthesis . Optimization may involve varying solvents (e.g., DMF vs. dioxane), catalysts (e.g., calcium hydroxide for acylations ), or reaction times. Characterization via IR, NMR, and mass spectrometry is critical to confirm structural integrity .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 1–13) and incubating at 25°C, 40°C, and 60°C. Monitor degradation via HPLC or LC-MS at intervals (e.g., 0, 7, 14 days). PubChem-derived structural data (e.g., InChIKey, hydrazine analogs ) can predict hydrolytic or thermal sensitivity.

Q. What spectroscopic techniques are most effective for characterizing this compound’s purity and structural features?

- Methodological Answer : Use a combination of H/C NMR to confirm substitution patterns on the pyrazine and imidazole rings. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, while IR identifies functional groups (e.g., carbonyl stretches). Elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what parameters should be prioritized?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina to assess interactions with target enzymes (e.g., fungal CYP51 or bacterial topoisomerases). Prioritize parameters such as binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Validate predictions with in vitro antimicrobial assays, as demonstrated for imidazole-triazine hybrids .

Q. What strategies resolve contradictions in antimicrobial activity data across different studies?

- Methodological Answer : Cross-validate results using standardized protocols (e.g., CLSI guidelines) and consistent microbial strains. Analyze variables like solvent effects (DMSO vs. water), inoculum size, and compound solubility. Comparative studies on structurally related compounds (e.g., benzo[d]imidazole derivatives ) can isolate structural determinants of activity.

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Methodological Answer : Synthesize analogs with modifications to the chloropyrazine (e.g., replacing Cl with F) or imidazole (e.g., introducing methyl groups) moieties. Test analogs against Gram-positive/-negative bacteria and fungi. Use regression analysis to correlate substituent electronic/hydrophobic properties with MIC values .

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s pharmacokinetic profile?

- Methodological Answer : Use Caco-2 cells for permeability assays, liver microsomes for metabolic stability, and murine models for bioavailability studies. Monitor plasma concentrations via LC-MS/MS. Compare results with structurally similar compounds (e.g., pyrazole-imidazolones ) to identify metabolic liabilities.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Replicate procedures from multiple sources (e.g., DMF-based vs. dioxane-based methods) while controlling for factors like reagent purity, inert atmosphere quality, and heating uniformity. Use design-of-experiment (DoE) approaches to identify critical variables (e.g., catalyst loading, solvent polarity).

Q. What analytical methods differentiate between polymorphic forms of this compound, and how do they impact bioactivity?

- Methodological Answer : Employ X-ray diffraction (PXRD) and DSC to identify polymorphs. Test each form in dissolution assays and antimicrobial screens. For example, amorphous forms may show higher solubility but lower stability compared to crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.